molecular formula C5H9Cl2N3O B13810114 3,5-Diaminopyridin-2-OL dihydrochloride

3,5-Diaminopyridin-2-OL dihydrochloride

Cat. No.: B13810114
M. Wt: 198.05 g/mol
InChI Key: DCCNOIPFTMMSHK-UHFFFAOYSA-N
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Description

3,5-Diaminopyridin-2-OL dihydrochloride is a chemical compound with the molecular formula C5H7N3O.2ClH. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions and a hydroxyl group at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminopyridin-2-OL dihydrochloride typically involves the reaction of 2-chloropyridine with ammonia, followed by reduction and subsequent chlorination to introduce the dihydrochloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminopyridin-2-OL dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3,5-Diaminopyridin-2-OL dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridin-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diaminopyridin-2-OL dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

Molecular Formula

C5H9Cl2N3O

Molecular Weight

198.05 g/mol

IUPAC Name

3,5-diamino-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C5H7N3O.2ClH/c6-3-1-4(7)5(9)8-2-3;;/h1-2H,6-7H2,(H,8,9);2*1H

InChI Key

DCCNOIPFTMMSHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1N)N.Cl.Cl

Origin of Product

United States

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